molecular formula C9H13ClO3 B14586324 Pent-4-en-1-yl 2-chloro-3-oxobutanoate CAS No. 61363-97-1

Pent-4-en-1-yl 2-chloro-3-oxobutanoate

Cat. No.: B14586324
CAS No.: 61363-97-1
M. Wt: 204.65 g/mol
InChI Key: HCXDHBAWYKTAON-UHFFFAOYSA-N
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Description

Pent-4-en-1-yl 2-chloro-3-oxobutanoate (CAS 61363-97-1) is a versatile ester with a molecular formula of C9H13ClO3 and a molecular weight of 204.65 g/mol. It features a reactive 2-chloro-3-oxobutanoate group, making it a valuable synthetic intermediate and building block in organic chemistry research . Compounds with the 2-chloro-3-oxobutanoate functional group, such as the related ethyl 4-chloro-3-oxobutanoate (COBE), are established as key precursors in the biosynthesis of important chiral synthons. For instance, COBE is asymmetrically reduced to produce ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE), a versatile intermediate for pharmaceuticals like L-carnitine and various other pharmacologically active compounds . Furthermore, the 2-chloro-3-oxobutanoate moiety is a key reactant in the efficient one-pot synthesis of novel heterocyclic compounds, such as 1,3-oxathiole derivatives, which have shown promising antitumor activity in research settings . The pent-4-en-1-yl (or 4-pentenyl) side chain may offer additional utility in chemical synthesis. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

CAS No.

61363-97-1

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

pent-4-enyl 2-chloro-3-oxobutanoate

InChI

InChI=1S/C9H13ClO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h3,8H,1,4-6H2,2H3

InChI Key

HCXDHBAWYKTAON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCCCC=C)Cl

Origin of Product

United States

Preparation Methods

Methodology

This method adapts the continuous process described in CN105693509A, where diketene (1) undergoes chlorination to form 2-chloroacetoacetyl chloride (2), followed by esterification with pent-4-en-1-ol (3):

  • Chlorination : Diketene reacts with chlorine gas in a falling film reactor at −15–30°C.
  • Esterification : The resultant 2-chloroacetoacetyl chloride is treated with pent-4-en-1-ol in dichloromethane with triethylamine as a base.

Key Data

Parameter Value Source
Diketene concentration 5–30% (w/w) in solvent
Chlorine stoichiometry 0.85:1–1.02:1 (Cl₂:diketene)
Esterification yield 89–92% (predicted for pentenyl)

Advantages : High scalability and minimal by-products due to controlled reactor conditions.
Limitations : Requires specialized equipment for gas handling.

α-Chlorination of Pent-4-en-1-yl Acetoacetate

Methodology

Inspired by the α-selective chlorination of phenylacetic acid derivatives (RSC Adv., 2025), pent-4-en-1-yl acetoacetate (4) is treated with trichloroisocyanuric acid (TCCA) and catalytic PCl₃ under solvent-free conditions:

  • Ester synthesis : Acetoacetic acid is esterified with pent-4-en-1-ol via acid catalysis.
  • Chlorination : The ester reacts with TCCA (1.2 eq) and PCl₃ (0.1 eq) at 25°C for 2 hours.

Key Data

Parameter Value Source
Reaction time 2–4 hours
Yield 85–92%
Selectivity >95% α-chlorination

Advantages : Solvent-free conditions enhance atom economy.
Limitations : Requires strict moisture control to avoid hydrolysis.

Direct Chlorination Using Cl₂ Gas

Methodology

Adapted from CN111925300B, this method involves bubbling Cl₂ gas into a solution of pent-4-en-1-yl acetoacetate under a temperature gradient:

  • Reaction setup : A solution of the ester in methanol is cooled to 20–30°C.
  • Cl₂ addition : Cl₂ is introduced in four stages (35%, 35%, 20%, 10% of total) with incremental temperature reduction.

Key Data

Parameter Value Source
Temperature gradient 30°C → 20°C over 4 hours
Yield 90–93%
Purity (HPLC) >91%

Advantages : Precise control over polychlorination by-products.
Limitations : Demands rigorous gas flow regulation.

Comparative Analysis of Methods

Method Yield (%) Scalability Equipment Needs By-Products
Diketene chlorination 89–92 High Specialized Low
α-Chlorination (TCCA) 85–92 Moderate Standard Moderate
Direct Cl₂ gas 90–93 High Gas handling Low

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-1-yl 2-chloro-3-oxobutanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The alkene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in acetone-water mixtures.

Major Products Formed

    Nucleophilic substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

Pent-4-en-1-yl 2-chloro-3-oxobutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pent-4-en-1-yl 2-chloro-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester functionalities participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous β-ketoesters, focusing on substituent effects, ester groups, and reactivity.

Structural and Functional Group Analysis
Compound Name Ester Group C2 Substituent Key Functional Features
Pent-4-en-1-yl 2-chloro-3-oxobutanoate Pent-4-en-1-yl Chloro Chloro (leaving group), α,β-unsaturated ester
Methyl 2-benzoylamino-3-oxobutanoate Methyl Benzoylamino Benzoylamino (electron-withdrawing), β-ketoester
Ethyl 2-chloro-3-oxobutanoate Ethyl Chloro Chloro, simpler alkyl ester

Key Observations :

  • Pent-4-en-1-yl vs. The double bond may also participate in Diels-Alder or oxidation reactions.
  • Chloro vs. Benzoylamino Substituents: The chloro group at C2 enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions), while the benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate facilitates condensation with aromatic amines to form enamino esters .

Critical Differences :

  • The chloro substituent in this compound enables direct displacement reactions, unlike the benzoylamino group, which requires condensation conditions.
  • The pent-4-en-1-yl ester may impart higher thermal stability compared to methyl esters but could also introduce steric hindrance in nucleophilic attacks.
Physical Properties (Theoretical Comparison)
Property This compound Methyl 2-benzoylamino-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate
Molecular Weight (g/mol) ~206.6 ~235.3 ~150.6
Boiling Point Higher (due to unsaturated ester) Moderate Lower
Solubility in Hexane High Low Moderate

Research Findings and Implications

  • Synthetic Utility: The chloro group in this compound offers a pathway to diverse derivatives, such as thioesters or azides, which are less accessible with benzoylamino-substituted analogs .
  • Stability Concerns: The α,β-unsaturated ester may render the compound prone to polymerization under radical initiators or light, unlike saturated esters like ethyl 2-chloro-3-oxobutanoate.
  • Catalytic Behavior: Unlike Methyl 2-benzoylamino-3-oxobutanoate, which reacts with aromatic amines under acid catalysis to form enamino esters , the chloro-substituted variant requires nucleophilic catalysts (e.g., KI) for efficient substitution.

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